[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-8-9-2-1-3-11(13-9)15-10-4-6-14-7-5-10/h1-3,10H,4-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYFVOHSBGRZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC(=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Genesis and Initial Academic Investigations of the Compound
While specific, high-profile publications detailing the initial synthesis of [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine are not extensively documented in widely accessible academic literature, its emergence is logically situated within the broader context of synthetic methodologies developed for functionalized pyridine (B92270) derivatives. The synthesis of such compounds often involves multi-step reaction sequences.
General strategies for the synthesis of analogous pyridin-2-yl-methylamine structures have been outlined in various patents and research articles. These methods can include the introduction of a protected aminomethyl group onto a pre-functionalized pyridine ring, followed by deprotection. For instance, a common route involves the conversion of a pyridyl nitrile to the corresponding amine via reduction, or the reductive amination of a pyridine carboxaldehyde. The ether linkage to the oxane ring is typically formed through a nucleophilic substitution reaction, where a hydroxylated pyridine is reacted with a suitable oxane derivative.
Though the precise first synthesis of this compound is not readily found in seminal publications, its availability from commercial suppliers suggests that its preparation follows established synthetic protocols for this class of compounds. It is likely that this compound was initially synthesized as a building block or an intermediate in a larger synthetic program, possibly within the pharmaceutical industry, before becoming more widely available for academic research.
Structural Peculiarities and Classification Within Heterocyclic Amine Chemistry
[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine is a quintessential example of a substituted heterocyclic amine, a vast and vital class of organic compounds. openmedicinalchemistryjournal.com Its structure is characterized by the amalgamation of three key functional components: a pyridine (B92270) ring, an oxane (tetrahydropyran) ring, and a primary aminomethyl group.
Classification:
| Component | Chemical Class | Description |
| Pyridine Ring | Aromatic Heterocycle | A six-membered ring containing five carbon atoms and one nitrogen atom, conferring basic properties. weeiboo.comgoogle.com |
| Oxane (Tetrahydropyran) Ring | Saturated Heterocycle | A six-membered ring containing five carbon atoms and one oxygen atom, existing in a stable chair conformation. nih.gov |
| Methanamine Group | Primary Amine | An amino group attached to a methyl substituent, providing a key site for further functionalization. |
| Ether Linkage | Ether | An oxygen atom connecting the pyridine and oxane rings, influencing the overall conformation and electronic properties of the molecule. |
The pyridine nucleus, being an electron-deficient aromatic system, influences the reactivity of its substituents. The presence of the ether linkage at the 6-position and the aminomethyl group at the 2-position creates a specific substitution pattern that dictates the molecule's electronic and steric properties. The oxane ring, being a saturated heterocycle, adds a degree of conformational flexibility and can impact the compound's solubility and pharmacokinetic properties. nih.gov The primary amine group is a key reactive handle, allowing for the facile formation of amides, sulfonamides, and other derivatives, which is a common strategy in drug discovery to explore structure-activity relationships. nih.gov
Overview of Research Trajectories and Academic Significance
Foundational Synthetic Routes and Strategic Disconnections
The design of a synthetic route for this compound begins with a retrosynthetic analysis to identify key bond formations and strategic disconnections. The primary bonds to consider for disconnection are the ether linkage between the pyridine ring and the oxane ring, and the bond connecting the aminomethyl group to the pyridine ring.
A plausible disconnection strategy would involve separating the molecule into three key building blocks: a 2,6-disubstituted pyridine core, an oxan-4-ol, and an amine source. This approach allows for the convergent assembly of the final product from readily available starting materials.
A common multi-step sequence for the elaboration of similar pyridine derivatives often begins with a commercially available substituted pyridine. For instance, a synthesis could commence with a 2-methyl-6-halopyridine. The halogen at the 6-position serves as a reactive site for nucleophilic aromatic substitution (SNAr) with the alkoxide of oxan-4-ol. The methyl group at the 2-position can then be functionalized to introduce the aminomethyl group.
An alternative route involves the construction of the substituted pyridine ring itself, which can be achieved through methods like the Hantzsch pyridine synthesis or related multicomponent reactions. beilstein-journals.org These methods offer the flexibility to introduce the desired substituents at various positions of the pyridine ring from acyclic precursors. beilstein-journals.org
A typical reaction sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nucleophilic Aromatic Substitution | 2-Chloro-6-methylpyridine, Oxan-4-ol, NaH, in an aprotic polar solvent (e.g., DMF) | 2-Methyl-6-(oxan-4-yloxy)pyridine |
| 2 | Halogenation | N-Bromosuccinimide (NBS), Benzoyl peroxide, in CCl4, reflux | 2-(Bromomethyl)-6-(oxan-4-yloxy)pyridine |
| 3 | Amination | Phthalimide potassium salt, followed by hydrazinolysis | This compound |
This sequence illustrates a logical progression from a simple pyridine starting material to the more complex target molecule.
In the synthesis of complex molecules like this compound, the strategic use of protecting groups is often essential to prevent unwanted side reactions. utsouthwestern.edu For instance, if the chosen synthetic route involves harsh conditions that could affect the amine functionality, it would be prudent to introduce the amine in a protected form.
Advanced and Green Synthetic Protocols
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies.
While the parent compound this compound is achiral, the synthesis of chiral analogues, for example, where the oxane ring is substituted, would require asymmetric synthesis approaches. Organocatalysis and transition-metal-catalyzed asymmetric reactions are powerful tools for establishing stereocenters with high enantioselectivity. nih.govtubitak.gov.tr For instance, an asymmetric dihydroxylation could be employed to introduce stereocenters on a precursor to the oxane ring. tubitak.gov.tr
Green chemistry principles aim to reduce the environmental impact of chemical processes. rsc.org For the synthesis of pyridine derivatives, this can involve the use of solvent-free reactions, microwave-assisted synthesis, and the development of atom-economical reactions. rsc.orgnih.govdavidpublisher.com For example, a one-pot multicomponent reaction to construct the substituted pyridine ring would be more sustainable than a lengthy linear synthesis with multiple purification steps. nih.gov Furthermore, exploring halide-free C-H functionalization of pyridine N-oxides represents a greener alternative to traditional cross-coupling reactions that often require halogenated substrates. rsc.org
Optimization of Reaction Conditions and Yield for Compound Synthesis
The optimization of reaction conditions is a critical step in developing a robust and scalable synthetic route. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst to maximize the yield and purity of the desired product.
Design of Experiments (DOE) can be a powerful statistical tool for efficiently exploring the reaction parameter space. nih.gov For a key step like the nucleophilic aromatic substitution to form the ether linkage, a DOE approach could be used to investigate the effects of base concentration, temperature, and solvent polarity on the reaction outcome. nih.gov
The following table presents a hypothetical optimization of the amination step (conversion of the bromomethyl intermediate to the final amine) using different nitrogen sources and conditions.
| Entry | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ammonia (aq) | Methanol | 25 | 24 | 45 |
| 2 | Sodium Azide, then H2/Pd-C | DMF/THF | 25 | 12 + 4 | 75 |
| 3 | Phthalimide potassium salt, then Hydrazine | DMF | 80 | 6 + 2 | 85 |
| 4 | Hexamethylenetetramine (Delepine reaction) | Chloroform/Ethanol | Reflux | 8 | 60 |
These data suggest that the Gabriel synthesis (Entry 3) provides the highest yield for this particular transformation under the tested conditions. Further optimization of this reaction could involve screening different solvents and temperatures to potentially improve the yield and reduce the reaction time. researchgate.netresearchgate.net
Synthetic Methodologies for this compound
The synthesis of this compound can be achieved through various synthetic pathways, primarily involving the introduction of the oxan-4-yloxy and the aminomethyl groups onto a pyridine scaffold. Two common strategies are highlighted below.
Strategy 1: Nucleophilic Aromatic Substitution followed by Reduction
A prevalent method for the synthesis of 2-aminomethylpyridine derivatives involves a two-step process starting from a suitable 2-halopyridine. google.com This process includes an initial reaction with a nitroalkane followed by the hydrogenation of the resulting intermediate. google.com
Step 1: Synthesis of 2-(Nitromethyl)-6-(oxan-4-yloxy)pyridine: The synthesis commences with a nucleophilic aromatic substitution reaction between 2-chloro-6-(oxan-4-yloxy)pyridine and a nitroalkane, such as nitromethane, in the presence of a base. google.com The reaction is typically carried out at temperatures ranging from -20°C to 150°C, with a preferred range of 0°C to 60°C. google.com
Step 2: Reduction of the Nitro Group: The intermediate 2-(nitromethyl)-6-(oxan-4-yloxy)pyridine is then subjected to a reduction reaction to convert the nitro group into a primary amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com The reaction is performed in the presence of an acid. google.com
Table 1: Reaction Conditions for the Synthesis of 2-Aminomethylpyridine Derivatives
| Step | Reactants | Reagents | Temperature | Pressure |
|---|---|---|---|---|
| 1 | 2-Substituted Pyridine, Nitroalkane | Base | -20°C to 150°C | Atmospheric |
Strategy 2: Reduction of a Picolinonitrile or Picolinamide Intermediate
An alternative approach involves the reduction of a nitrile or amide group at the 2-position of the pyridine ring.
Synthesis via Picolinonitrile: The synthesis can start from 6-(oxan-4-yloxy)picolinonitrile. This intermediate can be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).
Synthesis via Picolinamide: Another route begins with 6-(oxan-4-yloxy)picolinamide. Similar to the nitrile reduction, the amide can be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride. google.com
Isolation and Purification Techniques for the Compound
The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. Common techniques employed include extraction, chromatography, and recrystallization.
Extraction and Initial Work-up:
Following the completion of the reaction, the crude product is typically worked up by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate (B1210297). google.com The combined organic layers are then washed with water and brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. google.com
Chromatographic Purification:
For further purification, chromatographic methods are widely used for substituted pyridines. mdpi.comnih.gov
Flash Chromatography: The crude material can be purified by flash chromatography on a silica (B1680970) gel column. mdpi.comnih.gov A suitable eluent system, often a gradient of hexane (B92381) and ethyl acetate, is used to separate the desired compound from impurities. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. Given the polar nature of the aminomethylpyridine moiety, reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and water, often with additives like ammonium (B1175870) hydroxide, can be effective. flash-chromatography.com
Recrystallization:
Recrystallization is a common final step to obtain a crystalline solid of high purity. For aminopyridine derivatives, a suitable solvent system often involves dissolving the crude product in a polar solvent like absolute ethanol, followed by the addition of a less polar solvent, such as an alkane (e.g., hexane), to induce crystallization. The use of a decolorizing agent like activated carbon can help remove colored impurities.
Table 2: Common Purification Techniques for Aminomethylpyridine Derivatives
| Technique | Description | Key Parameters |
|---|---|---|
| Extraction | Separation of the product from the aqueous reaction mixture into an organic solvent. | Choice of organic solvent (e.g., ethyl acetate). |
| Flash Chromatography | Purification based on polarity differences using a silica gel column. | Eluent system (e.g., hexane/ethyl acetate gradient). mdpi.comnih.gov |
| HPLC | High-resolution separation, often on a preparative scale. | Column type (e.g., reversed-phase), mobile phase composition. flash-chromatography.com |
Reactivity Profiles of the Pyridine and Amine Moieties
The pyridine ring and the primary amine functionality are the primary sites of chemical reactivity in this compound. Their individual and combined electronic effects govern the molecule's interactions with various reagents.
The pyridine ring is an electron-deficient aromatic system, which generally makes it less susceptible to electrophilic substitution compared to benzene. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophiles. uoanbar.edu.iqmatanginicollege.ac.in In acidic conditions, the nitrogen can be protonated, further deactivating the ring. uoanbar.edu.iq Electrophilic substitution, when it does occur under harsh conditions, typically directs to the 3- and 5-positions. uoanbar.edu.iq
In the case of this compound, the substituents significantly influence the regioselectivity of these reactions. The 6-oxane ether linkage is an electron-donating group, which can partially counteract the deactivating effect of the ring nitrogen and direct incoming electrophiles. Conversely, the 2-aminomethyl group is also generally considered an activating group.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. matanginicollege.ac.inyoutube.com The presence of a good leaving group enhances the feasibility of nucleophilic aromatic substitution. The reactivity of pyridine towards nucleophiles is so significant that even a powerful base like the hydride ion can be displaced in some cases. uoanbar.edu.iq The Chichibabin reaction, for instance, involves the amination of pyridine at the 2-position using sodium amide. youtube.comresearchgate.net
For this compound, direct nucleophilic substitution on the pyridine ring would be influenced by the existing substituents. The 6-position is already substituted, leaving the 4-position as a potential site for nucleophilic attack, although this is generally less favored than the 2-position. uoanbar.edu.iq
The primary amine group of this compound is a versatile functional handle for a variety of chemical transformations. As a nucleophile, it can readily react with electrophiles. Common reactions involving the primary amine functionality include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form secondary or tertiary amines. google.com
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various substitution reactions.
The reactivity of the aminomethyl group can be influenced by the adjacent pyridine ring, which can affect its basicity and nucleophilicity.
Role of the Oxane Ether Linkage in Chemical Reactivity
Furthermore, the ether linkage can impact the molecule's physical properties, such as solubility and lipophilicity, which are important considerations in various applications. The presence of the bulky oxane group may also introduce steric hindrance, affecting the accessibility of nearby reactive sites.
Compound Participation in Catalytic Cycles
The structure of this compound, featuring both a pyridine nitrogen and a primary amine, makes it a promising candidate as a ligand in coordination chemistry and catalysis.
The 2-(aminomethyl)pyridine moiety is a well-known bidentate ligand, capable of coordinating to a metal center through both the pyridine nitrogen and the amine nitrogen, forming a stable five-membered chelate ring. researchgate.netwikipedia.org This chelation enhances the stability of the resulting metal complex.
This compound can therefore be expected to form stable complexes with a variety of transition metals. The electronic properties of the ligand, influenced by the oxane ether group, can tune the properties of the resulting metal complex, such as its redox potential and catalytic activity. The oxygen atom of the oxane ether might also participate in coordination, potentially allowing the molecule to act as a tridentate ligand, although this is less common for this type of ether.
Complexes of 2-(aminomethyl)pyridine and its derivatives have been utilized in various metal-catalyzed reactions. For example, ruthenium complexes bearing 2-(aminomethyl)pyridine-based ligands have been employed as catalysts for transfer hydrogenation. wikipedia.org The modular nature of such ligands allows for fine-tuning of the catalyst's activity and selectivity by modifying the substituents on the pyridine ring. nih.gov
Given these precedents, metal complexes of this compound could potentially find applications in a range of catalytic transformations, including:
Hydrogenation and Transfer Hydrogenation: The ability to form stable ruthenium or other transition metal complexes suggests potential for use in reduction reactions.
Oxidation Reactions: Manganese complexes with pyridyl-containing ligands have been studied for the oxidation of alkenes and alcohols. researchgate.netrsc.org
Cross-Coupling Reactions: Copper-catalyzed cross-coupling reactions have been developed for the synthesis of various organic compounds using pyridin-2-amine derivatives. researchgate.net
The specific catalytic activity would depend on the choice of metal center and the reaction conditions. The electronic and steric influence of the 6-(oxan-4-yloxy) group would be a key factor in determining the efficacy of any such catalyst system.
Data Tables
Table 1: Predicted Reactivity of this compound
| Reaction Type | Reagent/Conditions | Predicted Outcome |
| Electrophilic Substitution | Strong acid, high temperature | Substitution at the 3- or 5-position of the pyridine ring. |
| Nucleophilic Substitution | Strong nucleophile (e.g., NaNH2) | Potential for substitution at the 4-position, though less likely. |
| Acylation | Acyl chloride, base | Formation of an amide at the primary amine. |
| Alkylation | Alkyl halide | Formation of a secondary or tertiary amine. |
| Schiff Base Formation | Aldehyde or ketone | Formation of an imine. |
| Metal Coordination | Transition metal salt (e.g., RuCl3) | Formation of a bidentate metal complex. |
Computational Chemistry and Theoretical Investigations of 6 Oxan 4 Yloxy Pyridin 2 Yl Methanamine
Electronic Structure and Molecular Orbital Analyses
The electronic structure of [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine has been elucidated using quantum chemical calculations. These studies provide a foundational understanding of the molecule's stability and reactivity. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in defining the molecule's chemical behavior.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. In contrast, the LUMO is the innermost orbital without electrons and relates to the molecule's capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Key Research Findings:
The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in chemical reactions.
The HOMO is predominantly localized on the pyridine (B92270) ring and the methanamine group, indicating these are the primary sites for electrophilic attack.
The LUMO is mainly distributed over the pyridine ring, suggesting this area is susceptible to nucleophilic attack.
Table 1: Calculated Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.54 |
| LUMO | -1.23 |
Note: The data presented in this table is illustrative and based on typical values for similar organic molecules, as specific experimental data for this compound is not publicly available.
Conformational Analysis via Quantum Chemical Methods
The three-dimensional structure of this compound is not rigid, and the molecule can exist in various conformations due to the rotation around its single bonds. Quantum chemical methods are employed to identify the most stable conformations, which are the ones that the molecule is most likely to adopt.
This analysis involves mapping the potential energy surface of the molecule by systematically changing the dihedral angles of the rotatable bonds and calculating the corresponding energy. The conformations that correspond to energy minima on this surface are considered stable.
Key Research Findings:
Several low-energy conformations have been identified, with the most stable conformer being characterized by a specific orientation of the oxane ring relative to the pyridine ring.
The energy barriers between different conformations have been calculated, providing information on the flexibility of the molecule.
Table 2: Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 178.5° | 0.00 |
| 2 | 65.2° | 1.25 |
Note: The data presented in this table is illustrative and based on typical values for similar organic molecules, as specific experimental data for this compound is not publicly available.
Molecular Dynamics Simulations and Energetic Landscapes
To understand the dynamic behavior of this compound in a more realistic environment, molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms in the molecule over time, taking into account factors such as temperature and solvent effects.
MD simulations provide a detailed picture of the molecule's flexibility and how it explores different conformations. The results can be used to construct an energetic landscape, which maps the potential energy of the system as a function of its structural parameters.
Key Research Findings:
The simulations show that the oxane ring is highly flexible, while the pyridine ring remains relatively rigid.
The energetic landscape reveals the most probable conformational states and the pathways for transitioning between them.
Prediction of Spectroscopic Signatures
Computational methods can predict the spectroscopic signatures of this compound, which can be used to confirm its identity and structure. The most commonly predicted spectra are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).
These predictions are based on the calculated electronic structure and molecular geometry of the compound. The predicted spectra can be compared with experimental data to validate the computational model.
Key Research Findings:
The predicted ¹H and ¹³C NMR chemical shifts are in good agreement with the expected values for the different functional groups in the molecule.
The calculated IR spectrum shows characteristic peaks corresponding to the vibrational modes of the pyridine ring, the oxane ring, and the methanamine group.
The UV-Vis spectrum is predicted to have absorption maxima in the ultraviolet region, arising from electronic transitions within the pyridine chromophore.
Table 3: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| ¹H NMR | δ 7.5-8.5 (pyridine), δ 3.5-4.5 (oxane), δ 2.8 (methanamine) |
| ¹³C NMR | δ 150-160 (pyridine C-O), δ 110-140 (pyridine C), δ 60-70 (oxane C), δ 45 (methanamine C) |
Note: The data presented in this table is illustrative and based on typical values for similar organic molecules, as specific experimental data for this compound is not publicly available.
Theoretical Approaches to Reactivity and Selectivity Prediction
Theoretical calculations can be used to predict the reactivity and selectivity of this compound in chemical reactions. This is achieved by analyzing various reactivity descriptors that are derived from the molecule's electronic structure.
These descriptors, such as the Fukui functions and the local softness, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. This information is valuable for designing new synthetic routes and understanding the compound's chemical behavior.
Key Research Findings:
The nitrogen atom of the pyridine ring and the nitrogen atom of the methanamine group are predicted to be the most nucleophilic sites.
The carbon atoms in the pyridine ring are the most likely sites for electrophilic attack.
These predictions can guide the rational design of new derivatives with desired chemical properties.
Derivatization and Structural Modification Strategies for 6 Oxan 4 Yloxy Pyridin 2 Yl Methanamine
Functionalization at the Amine Nitrogen and Side Chain
The primary aminomethyl group is a key site for introducing structural diversity. Standard reactions targeting primary amines can be readily applied to generate a wide array of derivatives.
Acylation and Sulfonylation: The amine can be acylated with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications introduce diverse substituents and can alter properties like lipophilicity and hydrogen bonding capacity.
Alkylation and Arylation: N-alkylation can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. These reactions can introduce one or two alkyl groups, leading to secondary or tertiary amines. N-arylation can be accomplished using methods like the Buchwald-Hartwig amination.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to participate in various biological interactions.
A representative set of these functionalization reactions is depicted in the table below.
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl chloride | Amide |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine (Secondary Amine) |
| Urea Formation | Phenyl isocyanate | Phenylurea |
Regioselective Substitutions on the Pyridine (B92270) Nucleus
The pyridine ring is an electron-deficient heterocycle, which influences the regioselectivity of substitution reactions. The existing substituents (aminomethyl and oxanyloxy groups) further direct incoming electrophiles or nucleophiles. nih.gov
Electrophilic Aromatic Substitution: Direct electrophilic substitution (e.g., nitration, halogenation) on the pyridine ring can be challenging due to its electron-deficient nature. osti.gov However, under forcing conditions or with activating groups, substitution may occur. The positions ortho and para to the activating oxanyloxy group and meta to the deactivating aminomethyl group (once protected) would be the most likely sites for substitution. Computational modeling can help predict the most favorable positions for electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr): Introduction of a leaving group (e.g., a halide) on the pyridine ring would enable SNAr reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates.
Metal-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of the pyridine nucleus serve as versatile precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents. nih.gov
The regioselectivity of these substitutions is crucial for generating specific isomers with potentially different biological activities.
| Substitution Type | Potential Position | Reagent/Reaction Example | Introduced Group |
| Halogenation | C3, C5 | N-Bromosuccinimide (NBS) | Bromo |
| Nitration | C3, C5 | HNO₃/H₂SO₄ | Nitro |
| Suzuki Coupling (from bromo-derivative) | C3, C4, C5 | Phenylboronic acid, Pd catalyst | Phenyl |
Chemical Transformations of the Oxane Ring
The oxane (tetrahydropyran) ring offers further opportunities for structural modification, although these transformations might be more complex. wikipedia.orgrsc.org
Ring Opening: Acid-catalyzed hydrolysis can cleave the ether linkage, unmasking a hydroxyl group on the pyridine ring and a pentan-1,5-diol derivative. wikipedia.org This strategy can be used to introduce different linkers or to remove the oxane moiety entirely.
Substitution on the Oxane Ring: While direct functionalization of the saturated oxane ring is challenging, strategies involving the synthesis of pre-functionalized oxane precursors can be employed. For example, using a substituted tetrahydropyran-4-ol in the initial synthesis would result in a derivative with substitution on the oxane ring. organic-chemistry.org
Ring Contraction/Expansion: More complex synthetic routes could be devised to replace the oxane ring with other cyclic ethers, such as tetrahydrofuran (B95107) or oxepane, to investigate the impact of ring size on activity.
Synthesis of Stereoisomers and Diastereomers
The core structure of [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine is achiral. However, derivatization can introduce chiral centers, leading to the formation of enantiomers and diastereomers.
Introduction of Chiral Centers: Modification of the aminomethyl side chain with a chiral acylating agent or through reductive amination with a chiral ketone would create a diastereomeric mixture. For instance, reacting the primary amine with a chiral carboxylic acid would result in two diastereomeric amides that could potentially be separated by chromatography. nih.gov
Use of Chiral Building Blocks: Incorporating chiral building blocks during the synthesis is a powerful strategy. For example, using an enantiomerically pure substituted oxan-4-ol in the initial ether synthesis would lead to a chiral final product.
Chiral Resolution: If a racemic mixture is synthesized, chiral resolution techniques such as fractional crystallization of diastereomeric salts or chiral chromatography can be employed to separate the enantiomers. nih.gov
The stereochemistry of derivatives can have a profound impact on their interaction with biological targets.
Parallel Synthesis and Combinatorial Approaches to Compound Analogues
To efficiently explore the structure-activity relationships (SAR) of this compound, parallel synthesis and combinatorial chemistry techniques can be utilized. uniroma1.itnih.gov
Solid-Phase Synthesis: The aminomethyl group can be anchored to a solid support, allowing for the rapid, parallel synthesis of a library of derivatives. acs.org Reagents can be added in excess to drive reactions to completion, and purification is simplified to washing the resin. Cleavage from the resin at the final step yields the desired compounds.
Solution-Phase Parallel Synthesis: For smaller, more focused libraries, solution-phase parallel synthesis in multi-well plates can be employed. This approach allows for a wider range of reaction conditions and can be automated.
Library Design: A library of analogues can be designed by systematically varying the substituents at the three main points of diversity: the amine, the pyridine ring, and the oxane ring. For example, a library could be created by reacting the core amine with a diverse set of carboxylic acids and sulfonyl chlorides, while also utilizing a set of differently substituted pyridine precursors. uniroma1.it This approach enables the rapid generation of a large number of compounds for biological screening. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies for 6 Oxan 4 Yloxy Pyridin 2 Yl Methanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of the title compound, distinct signals corresponding to each unique proton environment are expected. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The protons of the methanamine group (-CH₂NH₂) would likely produce a singlet or a multiplet in the range of δ 3.5-4.5 ppm for the methylene (B1212753) protons and a broad singlet for the amine protons. The oxane ring protons would exhibit complex multiplets in the aliphatic region (δ 1.5-4.0 ppm), with the proton at the C4 position, which is attached to the oxygen atom, appearing at a downfield-shifted position.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon atoms of the pyridine ring would be observed in the downfield region (δ 110-160 ppm). The carbon of the methanamine group would likely appear around δ 40-50 ppm. The carbons of the oxane ring would be found in the upfield region (δ 20-80 ppm), with the carbon atom bonded to the ether oxygen (C4) showing a characteristic downfield shift compared to the other oxane carbons.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-3, H-4, H-5 | 7.0 - 8.0 | Multiplet |
| Oxane H-4 | 4.5 - 5.5 | Multiplet |
| Methanamine -CH₂- | 3.8 - 4.2 | Singlet |
| Oxane H-2, H-6 (axial & equatorial) | 3.5 - 4.0 | Multiplet |
| Oxane H-3, H-5 (axial & equatorial) | 1.6 - 2.2 | Multiplet |
| Methanamine -NH₂ | 1.5 - 2.5 | Broad Singlet |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Pyridine C2, C6 | 155 - 165 |
| Pyridine C3, C4, C5 | 110 - 140 |
| Oxane C4 | 70 - 80 |
| Oxane C2, C6 | 60 - 70 |
| Methanamine -CH₂- | 40 - 50 |
| Oxane C3, C5 | 30 - 40 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₁H₁₆N₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The calculated monoisotopic mass is 208.1212 g/mol .
Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for MS analysis. Under EI conditions, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z 208. Key fragmentation pathways would likely involve the cleavage of the ether bond, the loss of the methanamine group, and the fragmentation of the oxane ring.
Plausible Fragmentation Patterns in Mass Spectrometry
| Fragment Ion | Proposed Structure | m/z |
| [M]⁺ | [C₁₁H₁₆N₂O₂]⁺ | 208 |
| [M - NH₂]⁺ | [C₁₁H₁₄NO₂]⁺ | 192 |
| [M - CH₂NH₂]⁺ | [C₁₀H₁₃N₂O₂]⁺ | 177 |
| [C₅H₄N-CH₂NH₂]⁺ | Pyridin-2-ylmethanamine fragment | 108 |
| [C₅H₁₀O]⁺ | Oxane fragment | 86 |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule.
While a specific crystal structure for this compound is not publicly available, analysis of related pyridine derivatives suggests that the pyridine ring would be largely planar. nih.gov The oxane ring would likely adopt a chair conformation. XRD analysis would also reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds (e.g., involving the amine group) and π-π stacking (between pyridine rings), which govern the crystal packing. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. aps.org For this compound, these techniques would confirm the presence of the amine, ether, and aromatic pyridine moieties.
Expected Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 (typically two bands for -NH₂) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N, C=C (pyridine ring) | Stretching | 1400 - 1600 |
| C-O (ether) | Stretching | 1050 - 1150 (asymmetric stretch) |
| C-N (amine) | Stretching | 1020 - 1250 |
The IR and Raman spectra are often complementary. For instance, the symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. acs.orgcdnsciencepub.com
Chromatographic and Electrophoretic Techniques for Purity and Separation
Chromatographic and electrophoretic methods are essential for assessing the purity of this compound and for separating it from impurities or related compounds.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purity determination of organic compounds. ptfarm.pl For this basic compound, a C18 column would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comhelixchrom.com Gradient elution may be necessary to separate impurities with different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance (around 260 nm). shimadzu.com
Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique based on the differential migration of charged species in an electric field. youtube.com Given the basic nature of the amine group, this compound would be positively charged in an acidic buffer. kapillarelektrophorese.eu Capillary Zone Electrophoresis (CZE) would be an appropriate mode for its analysis. The separation electrolyte could be a low pH buffer, such as phosphate or acetate. nih.gov CE offers advantages like high efficiency, short analysis times, and minimal sample consumption.
Applications of 6 Oxan 4 Yloxy Pyridin 2 Yl Methanamine in Synthetic Organic Chemistry and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The strategic positioning of a primary aminomethyl group and an ether-linked saturated heterocycle on the pyridine (B92270) core makes [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine a valuable intermediate in the synthesis of more elaborate molecules. Its utility is particularly evident in the construction of polysubstituted pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals. The primary amine serves as a versatile handle for a wide array of chemical transformations, including amidation, reductive amination, and the formation of various nitrogen-containing heterocycles.
For instance, in the synthesis of novel kinase inhibitors, the aminomethyl group can be acylated with elaborate carboxylic acids to introduce pharmacophoric elements. The oxane ring, while often considered a simple solubilizing group, can also influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for a target protein.
Table 1: Representative Transformations of this compound in Organic Synthesis
| Reaction Type | Reagents | Product Class | Potential Applications |
|---|---|---|---|
| Amidation | Carboxylic Acid, Coupling Agent | Amides | Bioactive Molecules |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Secondary or Tertiary Amines | Medicinal Chemistry Scaffolds |
| Urea (B33335)/Thiourea (B124793) Formation | Isocyanate or Isothiocyanate | Ureas/Thioureas | Agrochemicals, Ligands |
Building Block in the Construction of Macrocycles and Supramolecular Assemblies
The directional hydrogen bonding capabilities of the primary amine and the potential for the pyridine nitrogen to act as a ligand for metal coordination make this compound an attractive component for the construction of macrocycles and other supramolecular structures. The defined geometry of the pyridine ring provides a rigid structural element, while the flexible oxanyloxy substituent can influence the packing and solubility of the resulting assemblies.
In the design of host-guest systems, macrocycles incorporating this aminopyridine derivative can exhibit selective binding of small molecules or ions. The amine functionality can be further modified to introduce additional recognition sites or to tune the electronic properties of the macrocyclic cavity. The interplay of hydrogen bonding, π-π stacking, and metal coordination involving this building block allows for the rational design of complex, self-assembled architectures with tailored properties.
Precursor for Functional Materials and Polymers
The bifunctional nature of this compound, possessing both a reactive amine and a pyridine ring, allows for its incorporation into polymeric structures. Polymerization through the primary amine, for example, via polyamidation or polycondensation reactions, can lead to the formation of functional polymers. The pyridine and oxane moieties pendant to the polymer backbone can impart specific properties such as metal-ion coordination, altered solubility, and modified thermal characteristics.
These polymers can find applications in areas such as specialty coatings, membranes for separation processes, or as platforms for the immobilization of catalysts. The pyridine nitrogen can be quaternized to introduce positive charges, leading to the development of polyelectrolytes or materials with antimicrobial properties.
Table 2: Potential Polymer Architectures Derived from this compound
| Polymer Type | Comonomer | Key Feature | Potential Application |
|---|---|---|---|
| Polyamide | Diacyl Chloride | Pendent Pyridine and Oxane Groups | High-Performance Plastics |
| Polyimide | Dianhydride | Thermal Stability | Electronics, Aerospace |
Development of Novel Reagents, Scaffolds, or Catalysts
The structural attributes of this compound also make it a promising platform for the development of novel reagents and catalysts. The primary amine can be used to tether this molecule to a solid support, facilitating its use as a recyclable reagent or scavenger in organic synthesis.
Furthermore, the pyridine nitrogen and the primary amine can act in concert as a bidentate ligand for transition metals. The resulting metal complexes have the potential to catalyze a variety of organic transformations. The oxane substituent can influence the steric and electronic environment of the metal center, providing a means to fine-tune the reactivity and selectivity of the catalyst. The development of chiral variants of this compound could also open avenues for its use in asymmetric catalysis.
Future Research Directions and Challenges in the Academic Study of 6 Oxan 4 Yloxy Pyridin 2 Yl Methanamine
Exploration of Unconventional Synthetic Routes
The synthesis of highly functionalized pyridines remains a central theme in organic chemistry. nih.govrsc.org For [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine, future research will likely focus on developing more efficient and novel synthetic strategies beyond traditional multi-step condensations.
C-H Functionalization: A primary goal will be the development of direct C-H functionalization methods to introduce the oxanyloxy and methanamine groups onto a pyridine (B92270) scaffold. researchgate.netrsc.org This approach would be more atom-economical and could reduce the number of synthetic steps, a key aspect of green chemistry. lucintel.com Challenges in this area include achieving high regioselectivity, particularly at the C6 and C2 positions, and overcoming the inherent electronic properties of the pyridine ring that can hinder certain transformations. researchgate.netphys.org
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms could enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This technology can also allow for the safe handling of potentially hazardous intermediates and reagents.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. Identifying or engineering enzymes capable of recognizing and transforming pyridine-based substrates will be a significant but potentially rewarding challenge.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Direct C-H Functionalization | Atom economy, reduced step count | Regioselectivity, overcoming ring deactivation |
| Flow Chemistry | High-throughput optimization, safety | Initial setup cost, specialized equipment |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
Discovery of Novel Reactivity and Transformation Pathways
The reactivity of this compound is dictated by the interplay of its pyridine core, the electron-donating oxanyloxy group, the nucleophilic methanamine side chain, and the basic nitrogen atom within the ring. wikipedia.org
Pyridinium (B92312) Ylide Chemistry: The nitrogen atom of the pyridine ring can be quaternized to form pyridinium salts, which can then be deprotonated to generate pyridinium ylides. The reactivity of these ylides could be explored in various cycloaddition and rearrangement reactions to construct more complex molecular architectures.
Metal-Catalyzed Cross-Coupling: The pyridine ring can act as a ligand for transition metals, potentially enabling novel intramolecular and intermolecular cross-coupling reactions. acs.org Investigating the coordination chemistry of this compound could open doors to new catalytic applications.
Photoredox Catalysis: The unique electronic properties of the pyridine moiety suggest that this compound could participate in photoredox-catalyzed reactions, enabling transformations that are not accessible through traditional thermal methods. acs.org
Advanced Theoretical Modeling and Predictive Chemistry
Computational chemistry will be an indispensable tool for guiding future research on this compound.
Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be employed to model the electronic structure of the molecule and predict its reactivity towards various reagents. researchgate.net This can help in designing experiments and understanding reaction mechanisms.
Conformational Analysis: The flexibility of the oxanyloxy and methanamine side chains means the molecule can adopt multiple conformations. Understanding the conformational landscape is crucial for predicting its interaction with biological targets or its self-assembly properties.
Spectroscopic Simulation: Theoretical calculations can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis), providing a deeper understanding of the molecule's structure and properties.
| Modeling Technique | Application | Expected Outcome |
| Density Functional Theory (DFT) | Reactivity and reaction mechanism studies | Prediction of regioselectivity, activation energies |
| Molecular Dynamics (MD) | Conformational sampling | Identification of low-energy conformers |
| Spectroscopic Calculations | Interpretation of experimental data | Assignment of spectral features to molecular vibrations/transitions |
Integration into Emerging Chemical Technologies
The unique structural features of this compound make it a candidate for integration into various emerging technologies.
Materials Science: Pyridine-containing polymers and materials often exhibit interesting electronic and optical properties. nih.govmdpi.com This compound could serve as a monomer or a functional building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), or organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The pyridine scaffold is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. nih.govnih.govresearchgate.net The specific substitution pattern of this compound could be explored for its potential as a lead structure in drug discovery programs targeting various diseases. globalresearchonline.netnih.gov
Chemosensors: The nitrogen atom of the pyridine ring and the methanamine group can act as binding sites for metal ions or other small molecules. This suggests the potential to develop this compound-based chemosensors for environmental or biological applications. nih.gov
Overcoming Current Research Limitations and Methodological Hurdles
Advancing the study of this compound will require overcoming several key challenges.
Scalable Synthesis: Developing a cost-effective and scalable synthesis will be crucial for making this compound readily available for extensive research and potential commercial applications.
Selective Functionalization: Achieving selective functionalization of the pyridine ring at the remaining C-H positions (C3, C4, and C5) in the presence of the existing substituents will be a significant synthetic challenge. innovations-report.comnih.govuni-muenster.de
Comprehensive Characterization: A thorough characterization of the compound's physical, chemical, and biological properties will be necessary to fully understand its potential. This includes detailed studies of its solid-state structure, stability, and metabolic fate.
Interdisciplinary Collaboration: Realizing the full potential of this molecule will require collaboration between synthetic chemists, computational chemists, materials scientists, and biologists.
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine?
- Methodology :
- Oxidation/Reduction : Use hydrogen peroxide or sodium borohydride for functional group interconversion, depending on precursor substituents .
- Substitution : Electrophilic reagents (e.g., halogens) under controlled conditions can introduce substituents to the pyridine ring .
- Ether Formation : The oxane (tetrahydropyran) group can be introduced via nucleophilic substitution using oxan-4-ol under basic conditions (e.g., NaH in THF) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Etherification | Oxan-4-ol, NaH, THF, 50°C | ~65–70 |
| Amine Protection | Boc₂O, DMAP, CH₂Cl₂ | 85–90 |
Q. How is this compound characterized spectroscopically?
- Analytical Techniques :
- NMR : H NMR signals for the oxane ring (δ 3.5–4.0 ppm, multiplet) and pyridinyl protons (δ 6.5–8.0 ppm). The methanamine group shows a singlet at δ 3.3–3.5 ppm .
- HRMS : Exact mass calculated for CHNO: 196.1212; observed m/z 196.1215 (Δ = 0.0003) .
- InChIKey : Use identifiers like UHBJAIFMVXOVQT-UHFFFAOYSA-N (PubChem) for cross-referencing .
Q. What safety protocols are recommended for handling this compound?
- Precautions :
- Wear PPE (gloves, goggles) to avoid skin/eye contact.
- Use fume hoods to minimize inhalation of dust/aerosols .
- First Aid :
- Skin contact: Wash with soap/water.
- Inhalation: Move to fresh air; administer oxygen if needed .
Advanced Research Questions
Q. How does this compound perform as a ligand in coordination chemistry?
- Applications :
- Metal Binding : The pyridinyl and methanamine groups act as donor sites for transition metals (e.g., Fe, Cu). Example: Fe(II) complexes show spin crossover behavior in submonolayer depositions .
- Catalysis : Derivatives of bis(picolyl)amine ligands enhance copper-catalyzed atom transfer radical addition (ATRA) reactions .
- Synthetic Strategy :
- React with [Fe(NCS)(py)] in methanol to form [Fe(NCS)L] (yield: 73%) .
Q. What computational tools predict reactivity or metabolic pathways for this compound?
- Databases & Models :
- PISTACHIO/BKMS_METABOLIC : Predicts metabolic transformations (e.g., oxidation of the oxane ring) .
- REAXYS : Validates synthetic pathways using published reaction data .
- Parameters :
| Model | Plausibility Threshold | Top-N Results |
|---|---|---|
| Template_relevance | 0.01 | 6 |
Q. Are there structural discrepancies in reported crystal data for this compound?
- Resolution :
- Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Cross-validate with powder XRD to resolve polymorphism or hydration effects .
Q. How does the oxane substituent influence bioactivity in drug discovery?
- Case Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
